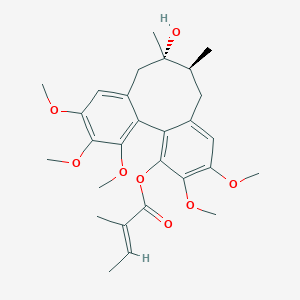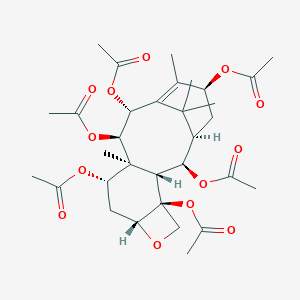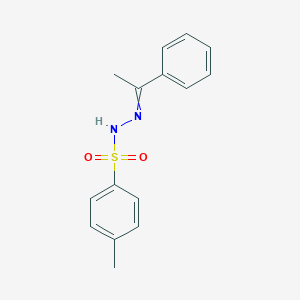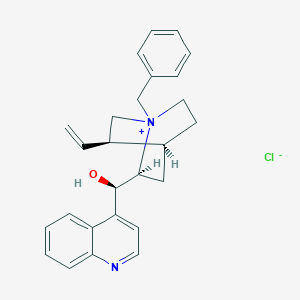
チロイログミシンH
概要
説明
チグロイルゴミシンHは、チョウセンゴミシの果実から単離されたリグナンです。この化合物は、特に肝臓がんの予防と治療における潜在的な治療特性のために注目を集めています。 チグロイルゴミシンHは、NF-E2関連因子2(Nrf2)−抗酸化反応要素(ARE)経路を通じて、II相解毒酵素を特異的にアップレギュレートする単機能誘導体として機能します .
科学的研究の応用
Chemistry
In chemistry, Tigloylgomisin H is studied for its unique structural properties and potential as a precursor for synthesizing other bioactive compounds.
Biology
Biologically, Tigloylgomisin H is significant for its ability to induce quinone reductase activity, which plays a role in detoxification processes in cells .
Medicine
Medically, Tigloylgomisin H is being explored for its potential in cancer prevention, particularly liver cancer, due to its ability to upregulate detoxification enzymes through the Nrf2-ARE pathway .
Industry
In the industrial sector, Tigloylgomisin H is used in the development of natural health products and supplements, leveraging its antioxidant properties.
作用機序
チグロイルゴミシンHは、主にNrf2-ARE経路を通じてその効果を発揮します。Nrf2を活性化します。Nrf2は、NAD(P)Hキノンレダクターゼ1(NQO1)などのII相解毒酵素の遺伝子プロモーター領域のAREに結合する転写因子です。 この活性化は、これらの酵素のアップレギュレーションにつながり、細胞の有害物質を解毒する能力を高めます .
類似化合物の比較
類似化合物
- ゴミシンA
- ゴミシンN
- シサンドリンB
独自性
チグロイルゴミシンHは、これらの化合物の中で、キノンレダクターゼ活性を誘導する特定の能力と、Nrf2-ARE経路の強力な活性化により、ユニークです。 チョウセンゴミシ由来の他のリグナンも生物活性特性を示しますが、チグロイルゴミシンHの特異的な分子相互作用と経路は、がん予防と解毒の研究において特に価値があります .
生化学分析
Biochemical Properties
Tigloylgomisin H interacts with the enzyme quinone reductase (QR), a key player in biochemical reactions . The nature of this interaction involves the induction of QR activity, which is crucial for the detoxification process .
Cellular Effects
In Hepa1c1c7 mouse hepatocarcinoma cells, Tigloylgomisin H influences cell function by inducing QR activity . This induction can modulate cell signaling pathways and gene expression, potentially impacting cellular metabolism .
Molecular Mechanism
Tigloylgomisin H exerts its effects at the molecular level by specifically upregulating phase II detoxification enzyme NQO1 through the NF-E2-related factor 2 (Nrf2)-ARE pathway . This mechanism involves binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, Tigloylgomisin H has shown stability when stored at the recommended temperature . Its long-term effects on cellular function have been observed in in vitro studies, particularly in its ability to induce QR activity .
Metabolic Pathways
Tigloylgomisin H is involved in the Nrf2-ARE pathway, a critical metabolic pathway . It interacts with the enzyme NQO1, a key player in this pathway
準備方法
合成経路と反応条件
チグロイルゴミシンHの合成は、天然に存在する前駆体から始まり、いくつかの段階を踏みます。一般的な方法の1つには、ゴミシンHとチグリン酸のエステル化が含まれます。この反応は通常、硫酸などの触媒を必要とし、エステル化が完了するように還流条件下で行われます。
工業的生産方法
チグロイルゴミシンHの工業的生産は、多くの場合、チョウセンゴミシの果実からの抽出と、カラムクロマトグラフィーなどの精製工程を含みます。 抽出プロセスでは、エタノールやメタノールなどの溶媒を使用してリグナン化合物を分離し、その後、純粋な形でチグロイルゴミシンHを得るためにさらに精製されます .
化学反応の分析
反応の種類
チグロイルゴミシンHは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進できます。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が関与する可能性があります。
置換: 求核置換反応は、特にエステル官能基で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水性条件下での水酸化物イオンなどの求核剤。
生成される主な生成物
酸化: チグロイルゴミシンHの酸化誘導体。
還元: エステル基の還元された形態。アルコール誘導体に至る可能性があります。
置換: 置換されたエステルまたは他の官能基化誘導体。
科学研究の応用
化学
化学において、チグロイルゴミシンHは、その独特の構造特性と、他の生物活性化合物を合成するための前駆体としての可能性について研究されています。
生物学
生物学的には、チグロイルゴミシンHは、細胞の解毒プロセスに役割を果たすキノンレダクターゼ活性を誘導する能力のために重要です .
医学
医学的には、チグロイルゴミシンHは、Nrf2-ARE経路を通じて解毒酵素をアップレギュレートする能力のために、特に肝臓がんにおけるがん予防の潜在的な可能性について研究されています .
産業
産業部門では、チグロイルゴミシンHは、その抗酸化特性を利用して、天然健康製品やサプリメントの開発に使用されています。
類似化合物との比較
Similar Compounds
- Gomisin A
- Gomisin N
- Schisandrin B
Uniqueness
Tigloylgomisin H is unique among these compounds due to its specific ability to induce quinone reductase activity and its potent activation of the Nrf2-ARE pathway. While other lignans from Schisandra chinensis also exhibit bioactive properties, Tigloylgomisin H’s specific molecular interactions and pathways make it particularly valuable for research in cancer prevention and detoxification .
特性
IUPAC Name |
[(9S,10S)-10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] (E)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10+/t16-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAUXCVJDYCLRS-QEEHVONISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1=C2C(=CC(=C1OC)OC)C[C@@H]([C@@](CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66069-55-4 | |
| Record name | Tigloylgomisin H | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066069554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGLOYLGOMISIN H | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563Q173U7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tigloylgomisin H and where is it found?
A1: Tigloylgomisin H (TGH) is a dibenzocyclooctadiene lignan primarily found in the fruits of the Schisandra chinensis plant [, , , , , , ]. This plant, also known as Omija, has a long history of use in traditional Chinese medicine [, , ].
Q2: What are the reported biological activities of Tigloylgomisin H?
A2: Research suggests that TGH exhibits various biological activities, including antioxidant [, ], antiproliferative [, ], and potential cancer-preventive properties, particularly in liver cancer models [].
Q3: How does Tigloylgomisin H exert its potential cancer-preventive effects?
A3: TGH has been shown to induce the phase II detoxification enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in hepatocarcinoma cells []. This induction occurs through the nuclear accumulation of NF-E2-related factor 2 (Nrf2) and subsequent activation of the antioxidant response element (ARE) pathway, a key regulator of detoxification enzymes [].
Q4: Can Tigloylgomisin H induce NQO1 activity in cells lacking the aryl hydrocarbon receptor (Arnt)?
A4: Yes, TGH induced QR activity in both wild-type and Arnt-deficient BPrc1 mouse hepatocarcinoma cells, indicating that its mechanism of action does not rely on the presence of a functional Arnt [].
Q5: Has Tigloylgomisin H's ability to induce ARE-mediated gene expression been observed in human cells?
A5: Yes, TGH significantly activated ARE-mediated gene expression in HepG2 human hepatocarcinoma cells, demonstrating its potential relevance for human health [].
Q6: How is Tigloylgomisin H usually extracted and isolated from Schisandra chinensis?
A6: TGH is typically isolated from the fruits or seeds of S. chinensis using a multi-step process. This often involves extraction with petroleum ether, followed by methanol extraction and fractionation using techniques like column chromatography and semi-preparative high-performance liquid chromatography (HPLC) [, ].
Q7: What analytical methods are used to identify and quantify Tigloylgomisin H?
A7: Several analytical techniques are employed for TGH analysis, including:
- Gas chromatography-mass spectrometry (GC/MS): This method allows for the separation and identification of TGH based on its retention time and mass spectrum [, ].
- High-performance liquid chromatography (HPLC): Coupled with detectors like photodiode array detection (PAD) and electrospray ionization tandem mass spectrometry (ESI-MS/MS), HPLC enables the separation, identification, and quantification of TGH in complex mixtures, including plant extracts and biological samples [, , , ].
- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry: This method provides enhanced resolution and sensitivity compared to traditional HPLC, allowing for the analysis of TGH and other lignans in complex matrices [].
Q8: What are the challenges associated with analyzing Tigloylgomisin H and other lignans?
A8: One of the main challenges is the presence of isomeric dibenzocyclooctadiene lignans in Schisandra chinensis, which can complicate structural identification []. Advanced analytical techniques like HPLC-PAD-ESI-MS/MS are often required to differentiate between these isomers [].
Q9: Has the pharmacokinetics of Tigloylgomisin H been investigated?
A9: While the pharmacokinetics of the hexane-soluble extract of S. chinensis containing TGH has been studied in rats [], specific data on the absorption, distribution, metabolism, and excretion of TGH itself is limited in the provided research.
Q10: How does the content of Tigloylgomisin H vary in different parts of the Schisandra chinensis plant?
A10: Research suggests that the highest concentration of TGH and other lignans is found in the seeds, followed by the flowers, leaves, pulp, and stems []. This highlights the importance of considering the specific plant part used for extraction and potential applications.
Q11: Can fermentation affect the content of Tigloylgomisin H in Omija beverages?
A11: Yes, fermentation can significantly impact TGH content. Studies show that fermentation of Omija with white sugar for 12 months led to a 2.6-fold increase in total lignan content, including TGH [].
Q12: Does the type of sugar used in fermentation affect the lignan content in Omija beverages?
A12: Yes, the type of sugar used for fermentation can influence the final lignan content. Omija fermented with oligosaccharide/white sugar showed higher total lignan content compared to those fermented with white sugar or brown sugar alone [].
Q13: Are there any studies investigating the use of polymeric resins for enhancing Tigloylgomisin H production in plant cell cultures?
A13: Yes, research has explored the use of polymeric resins like Amberlite XAD-2 (polystyrene-based) and Amberlite XAD-7 (polyacrylate-based) for enhancing lignan production in S. chinensis cell cultures []. The results suggest that these resins can adsorb and potentially increase the biosynthesis of certain lignans, including deoxyschizandrin and wuweizisu C []. Further research is needed to optimize this approach for TGH production.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)











